molecular formula C11H6ClFN4 B1351813 4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 885524-07-2

4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B1351813
M. Wt: 248.64 g/mol
InChI Key: GBKPQRDTVISISD-UHFFFAOYSA-N
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Description

“4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine” is a chemical compound. However, there is limited information available about this specific compound12. It’s worth noting that pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity1.



Synthesis Analysis

The synthesis of similar compounds, such as triazole-pyrimidine hybrids, has been reported1. These compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis1.



Molecular Structure Analysis

The molecular structure of “4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine” is not explicitly mentioned in the available sources. However, similar compounds have been characterized using techniques like mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis1.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine”. However, similar compounds have been evaluated for their neuroprotective and anti-neuroinflammatory properties1.



Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine” are not explicitly mentioned in the available sources.


Scientific Research Applications

Herbicidal Activity

4-Chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and found to exhibit herbicidal activities. For example, some compounds in this class demonstrated significant inhibitory effects against the roots of Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) at specific concentrations (Luo, Zhao, Zheng, & Wang, 2017).

Antipsoriasis Activity

Compounds with a pyrazolo[3,4-d]pyrimidine structure have shown potential in treating psoriasis, a chronic autoimmune disease. Structural optimization of these compounds has led to the discovery of potent FMS-like tyrosine kinase 3 (FLT3) inhibitors, with significant antipsoriatic effects observed in animal models. One such compound demonstrated potent activity and no recurrence of symptoms post-treatment (Li et al., 2016).

Synthesis as an Intermediate

4-Chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine serves as a convenient intermediate for synthesizing various disubstituted derivatives, which may possess useful pharmacological properties (Ogurtsov & Rakitin, 2021).

Catalytic Actions in Organic Synthesis

This compound has been used in reactions involving the catalytic action of azolium salts, leading to the formation of various aryl pyrazolo[3,4-d]pyrimidin-4-yl ketones. This process demonstrates its utility in organic synthesis (Miyashita, Matsuda, Iijima, & Higashino, 1990).

Biological Activity in Pyrazolopyrimidine Nucleosides

The chemical synthesis of 4-substituted pyrazolo[3,4-d]pyrimidine nucleosides has revealed that alterations tothe 4-amino substituent of these nucleosides can significantly impact their antitumor activity. This highlights the potential of these compounds in cancer research and treatment (Bhat, Montero, Panzica, Wotring, & Townsend, 1981).

Pharmacological Properties

4-Chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine derivatives, due to their unique structure, hold importance in pharmacology. For example, nucleophilic substitution with methylamine produced a compound with potential pharmacological activities, suggesting their relevance in drug discovery (Ogurtsov & Rakitin, 2021).

Antimicrobial and Antitumor Activities

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and tested for their antimicrobial and antitumor activities. Some of these compounds demonstrated significant activity against various bacterial and fungal strains, as well as cancer cell lines, indicating their potential in developing new therapeutic agents (El-sayed, Ibrahim, Soltan, & Abo-Kul, 2017).

Inhibition of c-Src Phosphorylation

New derivatives of pyrazolo[3,4-d]pyrimidine have shown effectiveness as inhibitors of c-Src phosphorylation, a key process in cancer cell growth. These compounds have also demonstrated proapoptotic properties through the inhibition of the BCL2 gene, indicating their therapeutic potential in cancer treatment (Carraro et al., 2006).

Synthesis and Characterization for Potential Therapeutic Use

The synthesis and characterization of various pyrazolo[3,4-d]pyrimidine derivatives, including those with sulfur moieties, have been conducted. These compounds have shown interesting antimicrobial activity, comparable to standard antibiotics, suggesting their potential in antimicrobial therapy (Ismail, Abdel-Gawad, Abdel-Aziem, & Ghorab, 2003).

Safety And Hazards

There is no specific safety and hazard information available for “4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine”. However, it’s always important to handle chemical compounds with care and use appropriate personal protective equipment.


Future Directions

The future directions of “4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine” are not explicitly mentioned in the available sources. However, similar compounds have shown promising neuroprotective and anti-inflammatory properties, indicating potential for further research and development1.


Please note that the information provided is based on the available sources and there might be more recent studies or data related to “4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine”.


properties

IUPAC Name

4-chloro-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFN4/c12-10-9-5-16-17(11(9)15-6-14-10)8-3-1-7(13)2-4-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKPQRDTVISISD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C(=NC=N3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406125
Record name 4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

CAS RN

885524-07-2
Record name 4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
FF Silveira, LM Feitosa, JCM Mafra… - Medicinal Chemistry …, 2018 - Springer
Nine 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives with different substituents in the 4-position of the phenyl group and benzenesulfonamide moiety were synthesized and …
Number of citations: 13 link.springer.com
LM Feitosa, ER da Silva, LVB Hoelz, DL Souza… - Bioorganic & Medicinal …, 2019 - Elsevier
Arginase performs the first enzymatic step in polyamine biosynthesis in Leishmania and represents a promising target for drug development. Polyamines in Leishmania are involved in …
Number of citations: 14 www.sciencedirect.com
S Boyd, L Campbell, W Liao, Q Meng, Z Peng… - Tetrahedron …, 2008 - Elsevier
A new synthesis of 1-alkylpyrazolo[5,4-d]pyrimidines is described. The reaction of 4,6-dichloropyrimidine-5-carbaldehyde with various substituted hydrazines provides such compounds …
Number of citations: 14 www.sciencedirect.com

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